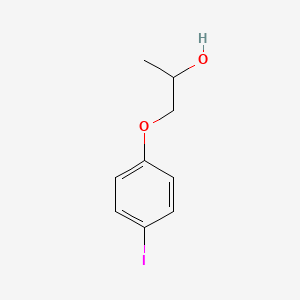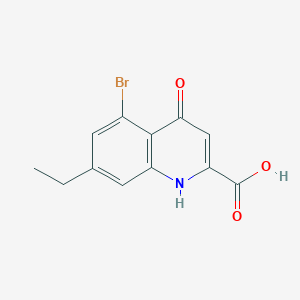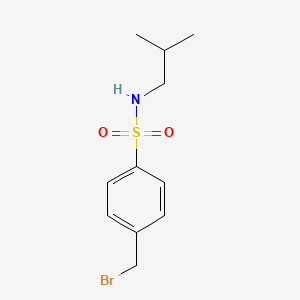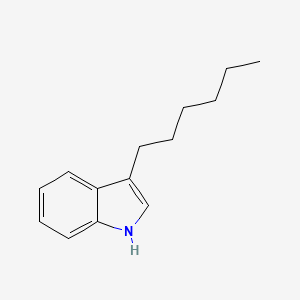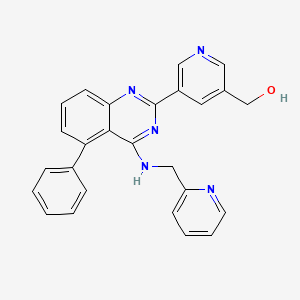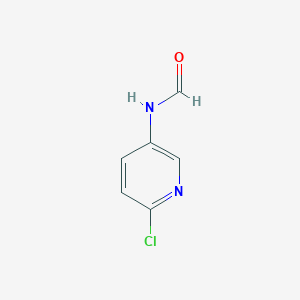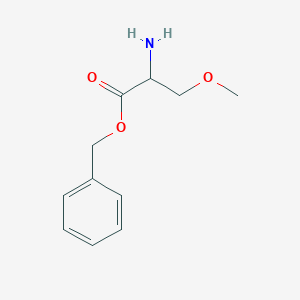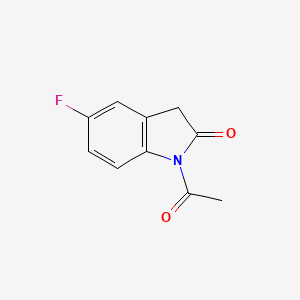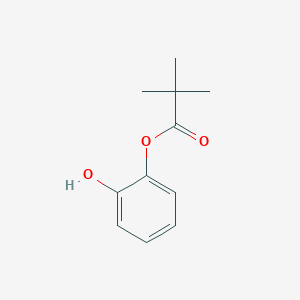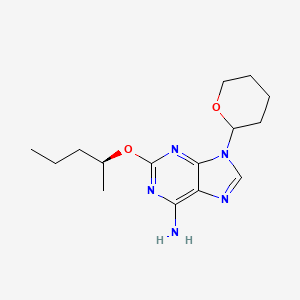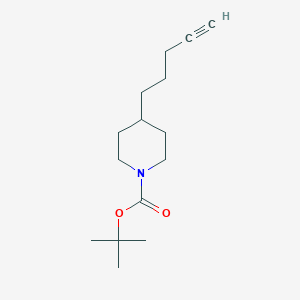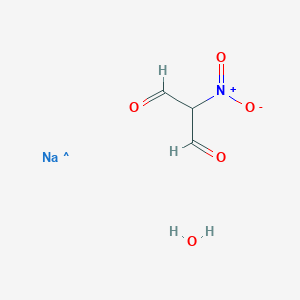
2-Nitro-malonaldehyde sodium salt monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium nitromalonaldehyde hydrate typically involves the reaction of mucobromic acid with sodium nitrite in an aqueous medium. The process is mildly exothermic and requires careful temperature control to avoid decomposition. The reaction mixture is maintained at around 54°C and then cooled to precipitate the product .
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure safety, given the impact-sensitive and thermally unstable nature of the compound .
化学反応の分析
Types of Reactions: 2-Nitro-malonaldehyde sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitromalonaldehyde derivatives.
科学的研究の応用
2-Nitro-malonaldehyde sodium salt monohydrate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing nitro compounds and heterocycles.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research explores its potential in drug development.
Industry: It is used in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of sodium nitromalonaldehyde hydrate involves nucleophilic addition reactions. The compound’s nitro group is highly electron-withdrawing, facilitating reactions with nucleophiles. This property makes it a valuable intermediate in various synthetic pathways .
類似化合物との比較
- Sodium nitropropanedial
- Sodium nitromalonic dialdehyde
- Sodium nitroacrolein
Comparison: 2-Nitro-malonaldehyde sodium salt monohydrate is unique due to its specific reactivity and stability profile. While similar compounds share some reactivity, sodium nitromalonaldehyde hydrate’s combination of properties makes it particularly useful in specific synthetic applications .
特性
分子式 |
C3H5NNaO5 |
|---|---|
分子量 |
158.07 g/mol |
InChI |
InChI=1S/C3H3NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-3H;;1H2 |
InChIキー |
BESLGIMZUIOVOY-UHFFFAOYSA-N |
正規SMILES |
C(=O)C(C=O)[N+](=O)[O-].O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[4-(Dimethylamino)benzylidene]bis(phenylacetamide)](/img/structure/B8621803.png)
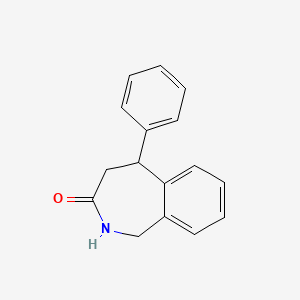
![1H-Indole-1-acetic acid, 5-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B8621823.png)
